6-Chloropurine

Catalog No.
S619776
CAS No.
87-42-3
M.F
C5H3ClN4
M. Wt
154.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloropurine

CAS Number

87-42-3

Product Name

6-Chloropurine

IUPAC Name

6-chloro-7H-purine

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

InChI

InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)

InChI Key

ZKBQDFAWXLTYKS-UHFFFAOYSA-N

SMILES

Array

Synonyms

6-Chloro-9H-purine; NSC 744;

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)Cl

Isomeric SMILES

C1=NC2=NC=NC2=C(N1)Cl

The exact mass of the compound 6-Chloropurine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 744. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Chloropurine (CAS: 87-42-3) is a highly reactive, electrophilic purine building block pivotal for the synthesis of nucleoside analogs, cytokinins, and pharmaceutical active ingredients (APIs). Unlike endogenous purines, the C6-chlorine atom serves as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [1]. It exhibits robust thermal stability and predictable solubility in polar aprotic solvents (e.g., DMF, DMSO), making it a highly processable precursor for both combinatorial library generation and scaled-up pharmaceutical manufacturing .

Substituting 6-chloropurine with its biosynthetic precursor, hypoxanthine, completely halts direct functionalization workflows, as hypoxanthine requires hazardous, high-temperature activation with phosphorus oxychloride (POCl3) to generate a leaving group [1]. Conversely, substituting with 2,6-dichloropurine introduces competitive reactivity at the C2 position, necessitating either complex orthogonal protection strategies or post-synthetic catalytic dehalogenation to achieve mono-C6 substitution [2]. Furthermore, native purines like adenine or 6-mercaptopurine lack the requisite electrophilicity for direct C-C bond formation via cross-coupling, rendering them unviable for the synthesis of 6-aryl or 6-alkyl purine derivatives.

Superior Precursor Suitability for SNAr Amination

6-Chloropurine undergoes highly efficient nucleophilic aromatic substitution (SNAr) with primary and secondary amines, achieving >85% yields under mild basic conditions to form N6-substituted purines (e.g., kinetin or 6-benzylaminopurine) [1]. In contrast, utilizing hypoxanthine as a baseline precursor yields 0% direct amination without a prior, hazardous chlorination step using POCl3 at >100 °C [2].

Evidence DimensionDirect SNAr amination yield
Target Compound Data>85% yield under mild basic conditions
Comparator Or BaselineHypoxanthine (0% yield without POCl3 activation)
Quantified Difference>85% absolute yield increase in a single step
ConditionsPrimary/secondary amine condensation in alcoholic solvents or DMF

Procuring 6-chloropurine bypasses hazardous and low-yielding chlorination steps, enabling immediate, high-yield library synthesis of cytokinin analogs and APIs.

High-Yield C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The C6-chlorine atom enables robust palladium-catalyzed cross-coupling. 6-Chloropurine reacts with phenylboronic acids in the presence of Pd(PPh3)4 to afford 6-arylpurines in exceptional yields (up to 95%) . Native purine analogs, such as adenine or 6-mercaptopurine, lack a suitable leaving group and fail to undergo direct C6 Suzuki coupling under standard conditions, resulting in negligible yields of C-C coupled products.

Evidence DimensionSuzuki-Miyaura cross-coupling yield
Target Compound Data95% yield for 6-phenylpurine
Comparator Or BaselineAdenine / 6-Mercaptopurine (Negligible direct cross-coupling yield)
Quantified Difference~95% yield advantage for C-C bond formation
ConditionsPd(PPh3)4 catalyst, K2CO3, toluene/DME, 100 °C

Enables the rapid, high-yield construction of 6-aryl/alkyl purine analogs that are inaccessible from natural purines.

Regiocontrol and Elimination of Dehalogenation Steps vs 2,6-Dichloropurine

When synthesizing mono-C6-substituted purines, 6-chloropurine provides 100% regioselectivity for the C6 position, leaving the C2-H bond intact. Using 2,6-dichloropurine as a substitute yields 2-chloro-6-substituted intermediates, which require an additional catalytic hydrogenation step to remove the C2-chlorine [1]. This extra dehalogenation step typically reduces the overall isolated yield of the target mono-substituted purine by 15-30% and increases process time.

Evidence DimensionProcess steps and regioselectivity for C6-mono-substitution
Target Compound Data1 step (100% C6 specificity)
Comparator Or Baseline2,6-Dichloropurine (2 steps: SNAr + catalytic hydrogenation)
Quantified DifferenceElimination of 1 synthetic step and prevention of 15-30% downstream yield loss
ConditionsSynthesis of C6-mono-substituted purine APIs

Selecting 6-chloropurine eliminates the need for post-synthetic dehalogenation, streamlining manufacturability and maximizing overall yield.

Synthesis of Cytokinins and Plant Growth Regulators

Due to its high SNAr amination yields, 6-chloropurine is the premier starting material for manufacturing kinetin, 6-benzylaminopurine (BAP), and topolin derivatives used in agricultural formulations and plant tissue culture[1].

Development of 6-Arylpurine Nucleoside Analogs

Leveraging its exceptional Suzuki-Miyaura cross-coupling efficiency, this compound is heavily utilized in medicinal chemistry to synthesize 6-aryl and 6-heteroaryl purine nucleosides, which are critical in antiviral and cytostatic drug discovery.

Combinatorial Library Generation for Kinase Inhibitors

The predictable C6-electrophilicity and 100% C2-H retention make 6-chloropurine an ideal scaffold for high-throughput parallel synthesis of purine-based cyclin-dependent kinase (CDK) inhibitors, avoiding the regioselectivity issues associated with 2,6-dichloropurine [2].

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

154.0046238 Da

Monoisotopic Mass

154.0046238 Da

Heavy Atom Count

10

UNII

OH8700156W

GHS Hazard Statements

Aggregated GHS information provided by 204 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents

Pictograms

Irritant

Irritant

Other CAS

133762-83-1
87-42-3

Wikipedia

6-chloropurine

Dates

Last modified: 09-14-2023

Explore Compound Types